molecular formula C19H19N3O3 B11315843 2-(3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11315843
M. Wt: 337.4 g/mol
InChI Key: HPNYHPWFYBYIRS-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxy group, an oxadiazole ring, and an acetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves several steps. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: The reaction of 3,5-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Oxadiazole ring formation: The condensation of the phenoxyacetic acid intermediate with hydrazine derivatives to form the oxadiazole ring.

    Acetamide formation: The final step involves the reaction of the oxadiazole intermediate with an appropriate acylating agent to form the desired acetamide compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can be compared with other similar compounds, such as:

    2-(3,5-dimethylphenoxy)propionic acid: This compound shares the phenoxy group but differs in its overall structure and chemical properties.

    2-(3,5-dimethylphenoxy)aniline: Another related compound with a phenoxy group, but with an aniline moiety instead of an acetamide.

    2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-one: This compound contains a similar phenoxy group but is part of a different chemical class with distinct biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H19N3O3/c1-12-8-13(2)10-15(9-12)24-11-17(23)20-19-21-18(25-22-19)16-7-5-4-6-14(16)3/h4-10H,11H2,1-3H3,(H,20,22,23)

InChI Key

HPNYHPWFYBYIRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)NC(=O)COC3=CC(=CC(=C3)C)C

Origin of Product

United States

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